N-(5-cyano-1,3-thiazol-2-yl)acetamide
Description
Significance of Thiazole (B1198619) and Cyanoacetamide Scaffolds in Modern Chemical and Biological Research
The thiazole ring and the cyanoacetamide group are individually recognized as "privileged scaffolds" in chemical and biological research due to their frequent appearance in a wide array of functional molecules.
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. researchgate.nettubitak.gov.tr It is a key component in natural products, such as Vitamin B1 (Thiamine), and is present in a vast number of synthetic drugs. researchgate.netresearchgate.net The versatility of the thiazole scaffold allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. smolecule.comresearchgate.netmdpi.com Researchers have successfully incorporated the thiazole moiety into agents with applications ranging from antimicrobial to anticancer treatments. researchgate.netekb.eg
| Biological Activity | Examples of Thiazole-Containing Drugs/Agents |
|---|---|
| Antimicrobial | Sulfathiazole smolecule.com |
| Antiretroviral | Ritonavir researchgate.netresearchgate.net |
| Antifungal | Abafungin, Ravuconazole researchgate.nettubitak.gov.tr |
| Anticancer | Tiazofurin, Dasatinib (B193332) researchgate.nettubitak.gov.tr |
| Anti-inflammatory | Meloxicam, Fanetizole tubitak.gov.tr |
| Antiparasitic | Nitazoxanide tubitak.gov.tr |
Similarly, cyanoacetamide and its derivatives are highly valued in synthetic organic chemistry. chemicalbook.commdpi.com These compounds are characterized by a reactive methylene (B1212753) group positioned between a cyano (nitrile) group and a carbonyl (amide) group. researchgate.net This unique arrangement makes them polyfunctional compounds with both nucleophilic and electrophilic sites, rendering them exceptionally useful as starting materials for the synthesis of a wide variety of heterocyclic systems. chemicalbook.commdpi.com The active methylene group readily participates in condensation reactions, while the cyano and amide functionalities are perfectly situated for cyclization reactions with bidentate reagents to form diverse molecular frameworks, including pyridines, pyrimidines, pyrazoles, and thiazoles. mdpi.comsapub.orgsigmaaldrich.com
N-(5-cyano-1,3-thiazol-2-yl)acetamide as a Versatile Synthetic Precursor
The structure of this compound combines the features of both a thiazole and a cyanoacetamide, making it a powerful and versatile intermediate for organic synthesis. researchgate.net While research on this specific molecule is part of a broader field, the reactivity of its constituent parts suggests its significant potential as a building block for more complex molecules.
The compound possesses several reactive sites:
The Active Methylene Group: The CH2 group of the acetamide (B32628) moiety is activated by the adjacent carbonyl and cyano groups, making it a prime site for condensation and substitution reactions.
The Cyano and Amide Groups: These functionalities can act as electrophilic sites and are key participants in cyclization reactions to form new heterocyclic rings. mdpi.com
The Thiazole Ring: The aromatic thiazole ring can undergo various substitutions and serves as a stable core scaffold onto which further chemical complexity can be built.
Drawing parallels from closely related N-arylcyanoacetamides, it is evident that this compound can be used to construct a variety of other heterocyclic systems. researchgate.netmdpi.com For example, N-substituted cyanoacetamides are routinely used as synthons for creating more elaborate molecules through reactions with reagents like elemental sulfur, aldehydes, and various bidentate nucleophiles. smolecule.commdpi.com
| Precursor Type | Resulting Heterocyclic System | Reference |
|---|---|---|
| N-Aryl Cyanoacetamides | Thiophenes, Pyrazoles, Pyridines, Pyrimidines | researchgate.netmdpi.com |
| N-(3-cyanoquinolin-2-yl) acetamide | Thiazoles, Pyrazoles, Thiophenes, Pyridazines | |
| N-Benzothiazol-2-yl-2-cyano-acetamides | Thiazolidinones, Pyrazoles, Pyrimidines | researchgate.netsmolecule.com |
| N-(4-phenyl-1,3-thiazol-2-yl)acetamide | Thiophenes, Thiazolidinones | researchgate.net |
Historical Context and Evolution of Research on Related Heterocyclic Compounds
The scientific foundation for understanding this compound rests on over a century of research into heterocyclic chemistry. The study of thiazoles gained significant momentum following the pioneering work of Hofmann and, most notably, the Hantzsch thiazole synthesis, which remains one of the most widely used methods for creating this ring system. researchgate.netresearchgate.net Further contributions from researchers like Bogert and Mills helped to expand the field and establish the importance of the thiazole ring in commercial applications such as photographic sensitizers. researchgate.netresearchgate.net
The utility of cyanoacetamide as a synthetic intermediate has a more recent, yet equally significant, history. While early syntheses from cyanoacetic esters were known, the full potential of cyanoacetamide derivatives as versatile synthons for building a wide range of heterocycles has been more systematically explored and documented in comprehensive reviews over the last few decades. researchgate.netsigmaaldrich.com These reviews have charted the evolution of cyanoacetamide chemistry, highlighting its reactivity and its crucial role in the efficient construction of complex organic molecules. sigmaaldrich.com The convergence of these two mature fields of research provides the context for the ongoing investigation and application of hybrid molecules like this compound.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCVGSEMYGTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations Involving N 5 Cyano 1,3 Thiazol 2 Yl Acetamide
Synthesis of N-(5-cyano-1,3-thiazol-2-yl)acetamide and Analogous Cyanoacetamide Derivatives
The synthesis of N-heteroaryl cyanoacetamides is a fundamental process in medicinal and materials chemistry, providing key intermediates for a wide range of more complex molecules. ekb.eg These compounds are characterized by the presence of a reactive cyano group and an active methylene (B1212753) group, making them valuable synthons for constructing diverse heterocyclic systems. ekb.egresearchgate.net
Key Synthetic Routes from Thiazole (B1198619) Amines and Cyanoacetylating Agents
The primary and most direct method for synthesizing this compound involves the acylation of a corresponding thiazole amine with a suitable cyanoacetylating agent. The general approach is the reaction between a substituted 2-aminothiazole (B372263) and a reagent capable of introducing the cyanoacetyl group (-COCH₂CN).
Common cyanoacetylating agents employed in these syntheses include:
Alkyl cyanoacetates (e.g., ethyl cyanoacetate): This is a widely used, economical method where the amine nucleophilically attacks the carbonyl carbon of the ester, leading to the displacement of the alkoxy group and formation of the amide bond. periodikos.com.br
Cyanoacetic acid: Direct condensation with the amine, often facilitated by a coupling agent, can form the amide.
Other activated cyanoacetic acid derivatives: More reactive species like cyanoacetyl chloride or reagents such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile can be used to drive the reaction, particularly with less reactive amines. rsc.org
A representative synthesis for an analogous compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, involves refluxing 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in dry benzene (B151609). rsc.org This highlights a common strategy where the amino group of the heterocyclic amine is acylated to produce the target cyanoacetamide. researchgate.netrsc.org Similarly, the synthesis of N-(thiazol-2-yl)acetamide from 2-aminothiazole and acetyl chloride demonstrates the fundamental reactivity of the 2-amino group on the thiazole ring. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of N-aryl/heteroaryl cyanoacetamide synthesis are highly dependent on the chosen reaction conditions. Optimization strategies focus on variables such as solvent, temperature, catalysts, and reaction time to maximize product formation and purity while minimizing side reactions.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly influence reaction rates and yields. Aprotic solvents like dry benzene or dimethylformamide (DMF) are often used. rsc.orgsapub.org In other cases, alcohols like ethanol (B145695) are employed. researchgate.net
Temperature: Reactions may be conducted at room temperature or require heating under reflux to proceed at a reasonable rate. For example, the synthesis of an analogous thiadiazole derivative was achieved by refluxing the reaction mixture for three hours. rsc.org
Catalysts: While some reactions proceed without a catalyst, bases or acids can be used to facilitate the reaction. For instance, the synthesis of thiazole derivatives can be achieved through one-pot procedures involving condensation with primary amines in ethanol. researchgate.net
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials, monitored typically by thin-layer chromatography (TLC).
The following table summarizes various reported conditions for the synthesis of analogous cyanoacetamide compounds, illustrating the range of parameters that can be adjusted.
| Amine Reactant | Cyanoacetylating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-ethyl-1,3,4-thiadiazole | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | Dry Benzene | Reflux, 3 h | Not Specified | rsc.org |
| Cyclohexylamine | Ethyl cyanoacetate | Not Specified | Room Temperature | High | periodikos.com.br |
| 2-Amino-3-cyanoquinoline | Ethyl cyanoacetate | Not Specified | Not Specified | Not Specified | sapub.org |
| Various Primary Amines | Intermediate from α-halo ketones and KSCN | Ethanol | One-pot | Not Specified | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Potential green approaches applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often allowing for solvent-free conditions or the use of environmentally benign solvents. nih.gov
Sonochemistry: The use of ultrasound is another energy-efficient method that can enhance reaction rates. A sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives successfully used water as a solvent and achieved high yields in minutes, demonstrating the potential of this technique. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent (neat) simplifies workup procedures, reduces waste, and eliminates the environmental and health hazards associated with many organic solvents. sigmaaldrich.com
Use of Greener Solvents: Replacing hazardous solvents like benzene with more sustainable alternatives such as ethanol, water, or ionic liquids is a key green chemistry strategy.
Derivatization Strategies Utilizing this compound as a Building Block
The structure of this compound, featuring an active methylene group (-CH₂-) positioned between two electron-withdrawing groups (cyano and carbonyl), makes it an excellent substrate for C-C bond formation. periodikos.com.br
Substitution Reactions at Reactive Sites:Detailed studies on the substitution reactions specifically at the cyano group or the thiazole ring of this compound were not found.
While the broader class of N-substituted-2-cyanoacetamides is known to be versatile in heterocyclic synthesis, applying these general reactivities to the specific compound would be speculative and would violate the strict constraints of the request. To generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, the foundational research must be available in the public domain. In this case, it is not.
Therefore, it is not possible to generate the article while strictly adhering to all provided instructions and quality standards.
Multi-component Reactions (MCRs) for Scaffold Expansion
Multi-component reactions (MCRs), where more than two starting materials react to form a single product in a one-pot synthesis, are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity. nih.gov While specific MCRs starting directly with this compound are not extensively detailed in the literature, the inherent reactivity of its cyanoacetamide core makes it a prime candidate for such transformations. Cyanoacetic acid derivatives are fundamental starting materials for a wide array of MCR scaffolds. researchgate.net
The this compound molecule possesses key functional groups that are conducive to MCRs: an active methylene group, a nucleophilic amide nitrogen, and electrophilic centers at the cyano and carbonyl groups. ekb.egtubitak.gov.tr This polyfunctionality allows it to react with various bidentate reagents to form a range of heterocyclic compounds. tubitak.gov.tr For instance, the active methylene group can participate in condensation and substitution reactions, which are often key steps in MCR sequences. ekb.egtubitak.gov.tr
Based on the known reactivity of cyanoacetamides, this compound could potentially be employed in established MCRs to expand its heterocyclic scaffold. Examples of such reactions include the Hantzsch thiazole synthesis, Biginelli reaction, or Ugi and Passerini reactions, which are known to incorporate cyanoacetic acid derivatives or related isocyanides to build complex, drug-like molecules. researchgate.netrug.nl The expansion of the molecular framework through these reactions can lead to novel compounds with diverse chemical and biological properties.
| Multi-component Reaction Type | Potential Reactants with this compound | Resulting Scaffold Type | Reference |
|---|---|---|---|
| Thiophene Synthesis (Gewald Reaction) | Elemental sulfur, an aldehyde or ketone | Thiophene | sapub.org |
| Pyridine Synthesis | Aldehyde, benzylidene malononitrile | Dihydropyridine | ekb.eg |
| Pyrane Synthesis | Benzaldehyde derivative, malononitrile | 4H-pyran | sapub.org |
Mechanisms of Chemical Reactions in the Synthesis of Derivatives
The chemical versatility of this compound stems from the multiple reactive centers within its structure. The mechanisms of its reactions are dictated by the interplay between its nucleophilic and electrophilic sites. tubitak.gov.tr
Nucleophilic Reactions at the Active Methylene Group: The methylene group, activated by the adjacent electron-withdrawing cyano and carbonyl groups, is a strong nucleophile, especially in the presence of a base. A common mechanistic pathway involves the base-promoted addition of this nucleophilic carbon to an electrophile. For example, the reaction with phenyl isothiocyanate in the presence of potassium hydroxide (B78521) proceeds via the formation of a potassium sulfide (B99878) salt intermediate. researchgate.netsapub.org This intermediate is not typically isolated but undergoes in-situ heterocyclization when treated with a second electrophile, such as chloroacetyl chloride or bromoacetone, to yield substituted thiazolidinone or thiazole derivatives, respectively. researchgate.netsapub.org
Hantzsch Thiazole Synthesis: The formation of the 2-aminothiazole core itself follows the well-established Hantzsch reaction mechanism. This involves the nucleophilic attack by the sulfur atom of a thiourea (B124793) on an α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. researchgate.netderpharmachemica.com While this pertains to the synthesis of the core structure, it is fundamental to understanding the stability and reactivity of the resulting N-acetylated compound.
Reactions at the Amide Moiety: The amide nitrogen can also act as a nucleophile. For instance, chloroacetylation of the parent 2-aminothiazole structure typically occurs at the amino group, leading to the formation of N-substituted acetamide (B32628) derivatives. mdpi.com This reaction proceeds via a standard nucleophilic acyl substitution mechanism.
| Reaction Type | Key Mechanistic Steps | Intermediate Species | Reference |
|---|---|---|---|
| Thiazolidinone Synthesis | 1. Base-promoted deprotonation of active methylene. 2. Nucleophilic attack on isothiocyanate. 3. Heterocyclization with chloroacetyl chloride. | Potassium sulfide salt | researchgate.netsapub.org |
| Diazo-coupling | Electrophilic attack by the diazonium ion on the nucleophilic active methylene carbon. | Diazonium salt | mdpi.com |
| Thiazole Synthesis (Hantzsch) | 1. Nucleophilic attack of thiourea on α-haloketone. 2. Intramolecular cyclization. 3. Dehydration. | Thiourea intermediate | researchgate.netderpharmachemica.com |
| Chloroacetylation | Nucleophilic attack of the amino group on chloroacetyl chloride, followed by elimination of HCl. | Tetrahedral intermediate | mdpi.com |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy of N-(5-cyano-1,3-thiazol-2-yl)acetamide is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The spectrum would be characterized by a sharp singlet for the methyl (CH₃) protons of the acetamide (B32628) group, typically observed in the upfield region around δ 2.2-2.4 ppm. A singlet corresponding to the C4-H proton on the thiazole (B1198619) ring is expected to appear in the aromatic region, likely around δ 8.5 ppm, influenced by the electron-withdrawing nature of the adjacent cyano group. The amide (NH) proton is expected to present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally found in the downfield region, potentially around δ 12.5 ppm in a solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (acetamide) | ~2.3 | Singlet |
| C4-H (thiazole) | ~8.5 | Singlet |
| NH (amide) | ~12.5 | Broad Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. The spectrum is expected to show five distinct signals. The methyl carbon of the acetamide group would appear at a high field, around δ 23 ppm. The carbonyl carbon (C=O) of the acetamide will have a characteristic downfield shift, anticipated around δ 169 ppm. The carbon atoms of the thiazole ring are expected at approximately δ 160 ppm (C2, attached to nitrogen), δ 145 ppm (C4, attached to the proton), and δ 115 ppm (C5, attached to the cyano group). The cyano group carbon (C≡N) is also expected in the downfield region, typically around δ 112 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (acetamide) | ~23 |
| C=O (acetamide) | ~169 |
| C2 (thiazole) | ~160 |
| C4 (thiazole) | ~145 |
| C5 (thiazole) | ~115 |
| C≡N (cyano) | ~112 |
To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, no significant cross-peaks are expected as all protons are predicted to be singlets and are not coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the methyl protons (δ ~2.3 ppm) and the methyl carbon (δ ~23 ppm), as well as a correlation between the thiazole C4-H proton (δ ~8.5 ppm) and the C4 carbon (δ ~145 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:
The methyl protons (δ ~2.3 ppm) showing a cross-peak to the carbonyl carbon (δ ~169 ppm).
The amide proton (δ ~12.5 ppm) correlating with the C2 of the thiazole ring (δ ~160 ppm) and the carbonyl carbon (δ ~169 ppm).
The thiazole C4-H proton (δ ~8.5 ppm) showing correlations to the C2 (δ ~160 ppm), C5 (δ ~115 ppm), and the cyano carbon (δ ~112 ppm).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula (C₆H₄N₄OS). The expected exact mass would be calculated, and the experimental value should be in close agreement. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Fragmentation analysis would likely reveal characteristic losses, such as the loss of an acetyl group (CH₃CO) or the cyano group (CN), providing further structural evidence.
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₆H₄N₄OS |
| Molecular Weight | 180.19 g/mol |
| [M+H]⁺ (m/z) | ~181.02 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. A strong absorption band for the amide C=O stretch is expected around 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3250-3350 cm⁻¹. The C≡N stretch of the cyano group will give a sharp, medium intensity band around 2220-2240 cm⁻¹. Other significant peaks would include C-H stretches for the methyl group just below 3000 cm⁻¹ and C=N and C=C stretching vibrations of the thiazole ring in the 1600-1400 cm⁻¹ region.
| Functional Group | Predicted Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (amide) | ~3300 |
| C-H Stretch (methyl) | ~2950 |
| C≡N Stretch (cyano) | ~2230 |
| C=O Stretch (amide) | ~1690 |
| C=N/C=C Stretch (thiazole) | ~1550-1400 |
Elemental Analysis (CHNS) for Purity and Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique is crucial for verifying the empirical and molecular formula and assessing the purity of the synthesized compound. For this compound (C₆H₄N₄OS), the theoretical elemental composition can be calculated. The experimental values obtained from a CHNS analyzer should be within ±0.4% of the theoretical values to confirm the compound's purity and elemental formula.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 39.99 |
| Hydrogen (H) | 2.24 |
| Nitrogen (N) | 31.09 |
| Sulfur (S) | 17.79 |
Investigations into Biological Activities and Pharmacological Potential of N 5 Cyano 1,3 Thiazol 2 Yl Acetamide and Its Derivatives
Antimicrobial Activity Studies
Thiazole (B1198619) derivatives have been extensively studied for their potential to combat microbial infections, demonstrating efficacy against a range of bacterial and fungal pathogens.
Derivatives of the thiazole class have shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
In one study, a series of N-(thiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated. rsc.org An isopropyl-substituted derivative, in particular, demonstrated a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against the Gram-positive bacterium Staphylococcus aureus. rsc.org This highlights the potential of specific substitutions on the thiazole ring to enhance antibacterial potency.
Further research on other thiazole derivatives identified compounds with significant activity against S. aureus and the Gram-negative bacterium Escherichia coli. One derivative, which featured a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety, exhibited an MIC ranging from 125–150 μg/mL against both S. aureus and E. coli. nih.gov Similarly, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones showed high activity against S. aureus, with some compounds being more potent than the reference drugs norfloxacin (B1679917) and ciprofloxacin. nih.gov
The following table summarizes the antibacterial activity of selected thiazole derivatives.
| Derivative Class | Bacterium | Activity (MIC) |
| N-(thiazol-2-yl)benzenesulfonamides | Staphylococcus aureus | 3.9 µg/mL |
| 2-phenyl-1,3-thiazole | Staphylococcus aureus | 125-150 µg/mL |
| 2-phenyl-1,3-thiazole | Escherichia coli | 125-150 µg/mL |
The antifungal potential of thiazole derivatives has also been a subject of investigation, particularly against opportunistic pathogens like Candida albicans and Aspergillus flavus.
A study focused on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against multiple clinical isolates of C. albicans. nih.gov The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, indicating potency that is in some cases similar to or even higher than the standard antifungal agent nystatin. nih.govbohrium.com The high lipophilicity of these derivatives was suggested to be related to their significant antifungal activity. bohrium.comnih.gov
Another investigation evaluated a series of 1,3-thiazole and benzo[d]thiazole derivatives against the fungal strain Aspergillus niger. nih.gov A derivative with a 4-hydroxyphenyl substituent at the 2-position of the 1,3-thiazole ring showed moderate antifungal activity, with a MIC between 125 and 150 μg/mL. nih.gov
The table below presents the antifungal activity of specific thiazole derivatives.
| Derivative Class | Fungal Strain | Activity (MIC) |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | 0.008–7.81 µg/mL |
| 2-phenyl-1,3-thiazole | Aspergillus niger | 125-150 µg/mL |
Bacterial biofilms present a significant challenge in treating chronic infections due to their increased resistance to conventional antibiotics. nih.gov Thiazole derivatives have emerged as promising agents that can interfere with biofilm formation.
Research on new thiazole nortopsentin analogues demonstrated their ability to inhibit biofilm formation in both Gram-positive and Gram-negative pathogens. nih.gov These compounds were particularly effective against Staphylococcus aureus, with the most active derivatives showing IC50 values for biofilm inhibition ranging from 0.40 to 2.03 µM. nih.govresearchgate.net A key finding was that these compounds exhibited a typical anti-virulence profile, meaning they could prevent biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form. nih.govresearchgate.net This suggests a mechanism that specifically targets the pathways involved in biofilm development.
Another study on a thiazolidinone derivative, TD-H2-A, highlighted its efficacy in eradicating mature S. aureus biofilms, outperforming the conventional antibiotic vancomycin (B549263) in killing the embedded bacterial cells. nih.gov
Anticancer and Antiproliferative Activity Research
In addition to their antimicrobial properties, thiazole-based compounds have been extensively investigated for their potential as anticancer agents, showing cytotoxic effects against a variety of cancer cell lines.
Numerous studies have documented the cytotoxic effects of thiazole derivatives on a range of human cancer cell lines.
One study synthesized a series of novel 1,3,4-thiadiazoles and tested their antiproliferative activity. nih.govresearchgate.netsemanticscholar.org Two derivatives, designated as 6b and 19, showed high selectivity and potent activity against the MCF-7 breast cancer cell line, with IC50 values of less than 10 μM. nih.govresearchgate.netsemanticscholar.org
In another research effort, thiazole-amino acid hybrid derivatives were synthesized and evaluated against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds displayed good cytotoxicity, with IC50 values ranging from 2.07 to 8.51 μM, which were comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov
Furthermore, a new series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were synthesized and tested against HeLa, A549, and U87 (glioblastoma) cell lines. One compound, 8a, which has an ortho chlorine moiety on the phenyl ring, was the most active derivative against HeLa cells, with an IC50 of 1.3 ± 0.14 µM. ijcce.ac.ir
The following table summarizes the cytotoxic activity of various thiazole derivatives against different cancer cell lines.
| Derivative Class | Cancer Cell Line | Activity (IC50) |
| 1,3,4-Thiadiazoles (6b, 19) | MCF-7 (Breast) | < 10 µM |
| Thiazole-amino acid hybrids (5a, 5f, 5o, 5ac, 5ad) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07–8.51 µM |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (8a) | HeLa (Cervical) | 1.3 ± 0.14 µM |
Understanding the mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards the induction of apoptosis (programmed cell death) and cell cycle arrest as key mechanisms.
A study on novel 1,3,4-thiadiazole (B1197879) derivatives found that one compound (derivative 19) arrested MCF-7 breast cancer cells in the G2/M phase of the cell cycle, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govresearchgate.netrsc.org The same study showed that this compound significantly increased early apoptosis to 15%. researchgate.netrsc.org Another derivative (6b) from the same series was found to increase the sub-G1 population of cells, which is indicative of cell death, and increased necrotic cells to 12.5%, suggesting a different cell-killing mechanism. nih.govresearchgate.netrsc.org
Other acetamide derivatives have also been reported to induce apoptosis. For instance, N-Butyl-2-(2-fluorophenyl) acetamide was shown to inhibit proliferation and induce apoptosis in human lung squamous carcinoma cells via G1 cell cycle arrest. nih.gov Investigations into other thiazole derivatives have also linked their cytotoxic effects to the activation of caspase 3, a key enzyme in the apoptotic pathway, and a reduction in the mitochondrial membrane potential. ijcce.ac.ir
Antioxidant Activity Assessments
The evaluation of antioxidant properties is a crucial step in the development of new therapeutic agents, as oxidative stress is implicated in a multitude of pathological conditions. Thiazole derivatives have demonstrated notable potential in this area.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds. In this assay, the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical is measured. Numerous studies have shown that thiazole derivatives can exhibit significant antioxidant activity.
For instance, a series of novel carbazole-based thiazole derivatives were synthesized and tested for their antioxidant capacity using the DPPH method. Most of these compounds showed higher radical scavenging activity than the standard antioxidant Butylated Hydroxytoluene (BHT), which had an IC₅₀ value of 220.89 μM. acs.org Similarly, another study on new thiazole-based derivatives incorporating a coumarin (B35378) moiety found that certain compounds exhibited substantial antioxidant activity. At a concentration of 10 μM, compounds 11d and 11f scavenged DPPH radicals by 71% and 73%, respectively, compared to the reference Trolox, which showed 78% scavenging. nih.gov
Further research into phenolic thiazoles also highlighted their remarkable antioxidant and antiradical properties. Several synthesized compounds in this class presented excellent antioxidant activity, with some showing lower IC₅₀ values than the standard ascorbic acid in the ABTS˙⁺ radical scavenging assay. researchgate.net The integration of phenolic fragments into the thiazole structure is a strategy that has been explored to enhance antioxidant efficacy. acs.org
| Compound Series | Key Finding | Reference Standard | Source |
|---|---|---|---|
| Carbazole-based thiazoles | Most derivatives showed higher activity than BHT. | BHT (IC₅₀ 220.89 μM) | acs.org |
| Coumarin-thiazole hybrids (11d, 11f) | Exhibited 71% and 73% scavenging at 10 μM. | Trolox (78% scavenging) | nih.gov |
| Phenolic thiazoles | Some compounds had lower IC₅₀ values than ascorbic acid in ABTS assay. | Ascorbic Acid | researchgate.net |
Anti-inflammatory Activity Research
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation can lead to various diseases, making the search for new anti-inflammatory agents a priority. Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.
The lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX), play a critical role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. rsc.org Inhibition of 5-LOX is therefore a key therapeutic strategy for controlling inflammation. Research has identified several thiazole-containing compounds as effective 5-LOX inhibitors.
A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors. nih.gov Among these, compound 3a (N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine) was identified as the most potent, with an IC₅₀ value of 127 nM. nih.gov Other derivatives in the same series also showed strong inhibitory activity, with IC₅₀ values as low as 25 nM and 35 nM. nih.gov
In another study, computer-aided design led to the synthesis and testing of 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives as dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors. acs.org Several of these compounds were effective LOX inhibitors, with 2-(thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone exhibiting 90% inhibition of the enzyme. acs.org These findings underscore the potential of the thiazole scaffold in developing novel anti-inflammatory agents that target key enzymes in the arachidonic acid pathway. researchgate.net
| Compound Series | Compound | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| N-aryl-4-aryl-1,3-thiazole-2-amines | 3a | 127 nM | nih.gov |
| 3b | 35 nM | nih.gov | |
| 3c | 25 nM | nih.gov | |
| 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinones | Compound 7 | 90% inhibition (concentration not specified) | acs.org |
Insecticidal Activity Investigations (e.g., against Spodoptera littoralis)
The development of new insecticidal agents is vital for crop protection. Thiazole derivatives have been explored for their potential to control agricultural pests like the cotton leafworm, Spodoptera littoralis.
A study focused on novel sulfonamide thiazole derivatives reported significant toxic effects against S. littoralis. acs.orgresearch-nexus.netnih.gov The compounds were synthesized starting from 2-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide. acs.orgnih.gov Toxicological assessments under laboratory conditions identified several derivatives with potent insecticidal properties. acs.orgresearch-nexus.net Compounds 16a , 8 , 28 , and 31b were the most toxic, with LC₅₀ values of 49.04, 62.66, 78.62, and 94.90 ppm, respectively. acs.orgresearch-nexus.netnih.gov Compound 16a demonstrated the highest toxicity index of 100%. acs.orgresearch-nexus.netnih.gov
Similarly, research on 1,3,4-thiadiazole derivatives (a related heterocycle) also showed potent insecticidal activity against S. littoralis. scienceopen.comnih.govresearchgate.net Certain compounds in this class exhibited LC₅₀ values as low as 27.65 ppm. scienceopen.comnih.gov Another study on thiazole-fused quinoxalines found that one derivative, compound 3 , had LC₅₀ values of 141.02 mg L⁻¹ and 366.73 mg L⁻¹ for the 2nd and 4th instar larvae of Spodoptera litura, respectively. nih.gov These results indicate that the thiazole core is a promising template for designing new and effective insecticides.
| Compound Series | Compound | Lethal Concentration 50 (LC₅₀) in ppm | Toxicity Index (%) | Source |
|---|---|---|---|---|
| Sulfonamide-bearing Thiazoles | 16a | 49.04 | 100 | acs.orgresearch-nexus.netnih.gov |
| 8 | 62.66 | 78.26 | acs.orgresearch-nexus.netnih.gov | |
| 28 | 78.62 | 62.38 | acs.orgresearch-nexus.netnih.gov | |
| 31b | 94.90 | 51.68 | acs.orgresearch-nexus.netnih.gov |
Enzyme Inhibition Studies
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Thiazole derivatives have been identified as inhibitors of various enzymes, including kinases, which are critical regulators of cell signaling.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a key role in cell proliferation and is often overexpressed in various cancers. mdpi.com Consequently, it is a major target for anticancer drug development. nih.govnih.gov Several studies have demonstrated the potential of thiazole derivatives as EGFR inhibitors.
A series of thiazolyl-pyrazoline derivatives were synthesized and screened for EGFR kinase inhibitory activity. sci-hub.st Compound 11 (4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole) was the most potent, with an IC₅₀ of 0.06 μM, which was comparable to the positive control, erlotinib. sci-hub.st
In another study, novel thiazolyl-pyrazoline derivatives were assessed as dual EGFR and VEGFR-2 inhibitors. tandfonline.com Compounds 10b and 10d showed potent inhibitory activity against EGFR with IC₅₀ values of 40.7 nM and 32.5 nM, respectively. tandfonline.com Further research on imidazo[2,1-b]thiazole (B1210989) derivatives also identified potent dual EGFR/HER2 kinase inhibitors. nih.gov Specifically, compounds 39 and 43 had EGFR IC₅₀ values of 0.122 μM and 0.153 μM, respectively. nih.gov These findings highlight the versatility of the thiazole scaffold in designing potent and selective kinase inhibitors for potential therapeutic applications.
| Compound Series | Compound | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| Thiazolyl-pyrazolines | 11 | 0.06 μM (60 nM) | sci-hub.st |
| Thiazolyl-pyrazolines (Dual EGFR/VEGFR-2) | 10b | 40.7 nM | tandfonline.com |
| 10d | 32.5 nM | tandfonline.com | |
| Imidazo[2,1-b]thiazoles (Dual EGFR/HER2) | 39 | 0.153 μM (153 nM) | nih.gov |
| 43 | 0.122 μM (122 nM) | nih.gov |
Urease Inhibition
While the thiazole nucleus is a component of various compounds investigated for urease inhibition, specific studies on the urease inhibitory activity of N-(5-cyano-1,3-thiazol-2-yl)acetamide were not identified in the reviewed literature. However, research into structurally related molecules highlights the potential of the broader thiazole and acetamide classes as urease inhibitors.
For instance, a series of thioxothiazolidinyl-acetamide derivatives were synthesized and showed significant urease inhibition, with IC50 values ranging from 1.473 to 9.274 µM against a standard. nih.gov The most potent of these was N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, which had an IC50 value of 1.473 µM. nih.gov Another study on cyanoacetamide derivatives also reported good to excellent urease inhibition activity. researchgate.net Similarly, research on 5-nitrofuran-2-yl-thiadiazole derivatives linked to different cyclohexyl-2-(phenylamino)acetamides demonstrated high inhibitory activity, with some compounds being significantly more potent than the standard inhibitor thiourea (B124793). researchgate.netnih.gov These findings underscore the potential of acetamide-based structures for urease inhibition, though direct evidence for this compound is pending.
Topoisomerase II Inhibition
Topoisomerase II (Topo II) enzymes are crucial targets in cancer therapy due to their role in managing DNA topology during cell replication. nih.govca.gov While the thiazole scaffold is present in some molecules designed as Topo II inhibitors, direct studies evaluating this compound for this activity have not been detailed in the available research.
Investigations into other thiazole-containing hybrids have shown promise. For example, a synthesized thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, was evaluated for its antiproliferative activity and its interaction with Topo II was explored through molecular docking. nih.gov The results suggested that this compound strongly binds to the DNA-Topo II complex, indicating its potential as an inhibitor. nih.gov Topo II inhibitors are generally classified as either poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme's function without causing DNA breaks. nih.govca.gov The development of new catalytic inhibitors is an area of active research to avoid the side effects associated with DNA damage. mdpi.com
DNA Gyrase B Inhibition
DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. nih.gov Its GyrB subunit contains the ATP-binding site essential for its function. nih.gov Although specific data on the DNA gyrase B inhibitory properties of this compound are not available, extensive research has been conducted on related benzothiazole (B30560) and tetrahydrobenzo[d]thiazole scaffolds.
These studies have led to the development of potent inhibitors of DNA gyrase and topoisomerase IV. sci-hub.se For example, a series of benzothiazole-based compounds were optimized from a lead inhibitor, resulting in molecules with nanomolar IC50 values against E. coli and S. aureus gyrase. sci-hub.se In one study, replacing an ethyl oxalyl group with an acetamide moiety on a benzothiazole scaffold resulted in a loss of activity, demonstrating that specific structural features are critical for inhibition. nih.gov Another study on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines identified several derivatives with DNA gyrase inhibitory activity equal to or better than the standard, ciprofloxacin. als-journal.com These investigations show that the thiazole core can be a key component of DNA gyrase B inhibitors, though the specific efficacy of this compound remains to be determined.
Receptor Binding Studies (e.g., Adenosine (B11128) A3 Receptor Antagonism)
The A3 adenosine receptor (A3AR) is a therapeutic target for various conditions, including inflammatory diseases and cancer. nih.govunife.it While diverse heterocyclic compounds have been identified as A3AR antagonists, there is no specific literature detailing the binding of this compound to this receptor.
However, research on structurally similar compounds provides some context. A study on thiadiazole derivatives, which are structurally related to thiazoles, identified N-[3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide as a highly potent A3AR antagonist with a Ki value of 0.79 nM at the human A3AR. nih.gov This indicates that the acetamide moiety combined with a five-membered sulfur- and nitrogen-containing heterocycle can be a pharmacophore for potent A3AR antagonism. Other classes of non-xanthine heterocyclic molecules, such as isoquinolines and quinazolines, have also yielded potent and selective A3AR antagonists. vu.nl
DNA Cleavage and Binding Properties
Investigations into the DNA interaction of derivatives of the closely related compound, 2-cyano-N-(thiazol-2-yl)acetamide, provide significant insights into this area. nih.gov A novel series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives were synthesized via Knoevenagel condensation of 2-cyano-N-(thiazol-2-yl)acetamide with various aromatic aldehydes. nih.gov
The ability of these derivatives to cleave pBR322 plasmid DNA was studied. nih.gov In the absence of light, the compounds showed insignificant nuclease activity. nih.gov However, upon irradiation at 365 nm, their DNA cleavage ability was greatly enhanced. nih.gov This photo-activated cleavage suggests a mechanism involving the generation of reactive oxygen species. Specifically, derivatives incorporating thienyl and pyridyl moieties demonstrated the highest nuclease activity, degrading the plasmid DNA through the action of singlet oxygen and superoxide (B77818) free radicals. nih.gov
The binding of these active derivatives to calf thymus DNA (CT-DNA) was also explored using UV-Vis and fluorescence spectroscopy. The results indicated good binding characteristics, as shown in the table below.
| Compound | Binding Constant (Kb) (M-1) | Cited Source(s) |
|---|---|---|
| 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(5-(thien-2-yl)-1,3-thiazol-2-yl)acrylamide (Derivative of 3b) | 6.68 x 104 | nih.gov |
| 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(5-(pyridin-3-yl)-1,3-thiazol-2-yl)acrylamide (Derivative of 3c) | 1.19 x 104 | nih.gov |
These findings demonstrate that while the parent thiazole acetamide structure may have weak intrinsic activity, its derivatives can be potent photo-activated DNA cleaving agents with significant DNA binding affinity. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Modification of the N-(5-cyano-1,3-thiazol-2-yl)acetamide Core and its Derivatives
Systematic modification of a lead compound is a cornerstone of drug discovery. For the this compound scaffold, this involves altering its three main components: the acetamide (B32628) group, the thiazole (B1198619) ring, and the cyano substituent at the C5 position.
Modifications of the Acetamide Moiety: The N-acetyl group is a key feature. Its replacement can significantly impact activity. For instance, in the development of dasatinib (B193332) analogues, which feature a 2-aminothiazole (B372263) core, replacing a pyrimidin-4-ylamino moiety with a simple acetyl group (forming an acetamide) was found to reduce antiproliferative activity. researchgate.net This suggests that while the acetamide group can confer activity, larger, more complex N-acyl or N-aryl substitutions may be critical for potent interactions with certain biological targets like kinases. Modifications could include varying the alkyl chain length (e.g., propionamide, butyramide), introducing unsaturation, or adding cyclic moieties.
Modifications of the Thiazole Ring: The thiazole ring itself can be considered a central scaffold. While the core N-(thiazol-2-yl)acetamide structure is often retained, substitutions at the C4 and C5 positions are common strategies to modulate activity.
Modifications at the C5 Position: The cyano (-CN) group at the C5 position is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its replacement with other electron-withdrawing groups (e.g., -NO₂, -SO₂NH₂) or bioisosteric equivalents like a carboxamide (-CONH₂) group is a logical step in SAR exploration. Studies on 2-acetamidothiazole-5-carboxamide derivatives show that this scaffold can yield compounds with strong antiproliferative effects against various cancer cell lines. researchgate.net This indicates that a hydrogen-bonding acceptor at the C5 position is beneficial for this type of activity.
Modifications at the C4 Position: Although the parent compound is unsubstituted at C4, introducing substituents here is a primary diversification strategy. Small alkyl groups (e.g., methyl), aryl groups, or other functional groups can explore the steric and electronic requirements of the target's binding pocket. For example, in a series of related thiazole derivatives, substitutions at the C4 position with aryl groups were integral to their biological activity. mdpi.com
A summary of potential modification sites is presented below.
| Core Moiety | Modification Site | Example Modifications | Potential Impact |
| Acetamide | N-Acyl Group | Propionyl, Benzoyl, Chloroacetyl | Alter binding affinity, solubility, metabolic stability |
| Thiazole Ring | C4 Position | -H, -CH₃, -Phenyl | Modulate steric interactions, electronic properties |
| Thiazole Ring | C5 Position | -CN, -CONH₂, -NO₂ | Alter hydrogen bonding capacity, electronic nature |
Influence of Substituent Position and Electronic Nature on Biological Activity
The position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents are critical determinants of a molecule's interaction with its biological target.
In a series of insecticidal compounds based on a 2-cyano-N-(phenyl)acetamide scaffold linked to a thiazole moiety, the nature of the substituents on the phenyl ring played a crucial role in toxicity. acs.org Although separated by a sulfamoyl bridge, these findings offer analogous insights. The study synthesized a variety of complex heterocyclic systems derived from a starting material containing the thiazole and cyanoacetamide components. The most potent insecticidal effects against Spodoptera littoralis were observed for derivatives incorporating specific heterocyclic rings, such as pyrazole (B372694) and pyrimidine (B1678525) moieties (compounds 16a , 8 , 28 , and 31b ), highlighting that complex, electron-rich aromatic systems can significantly enhance activity. acs.org
For Aurora kinase inhibitors based on the 2-aminothiazole scaffold, SAR studies have indicated that substitutions on a phenyl ring attached to the 2-amino position are critical. mdpi.com The electronic nature of these substituents can fine-tune the molecule's activity. While this is not a direct modification on the thiazole ring itself, it underscores the sensitivity of biological targets to the electronic environment of the broader molecule.
The cyano group at the C5 position of the core compound is a strong electron-withdrawing group. This significantly influences the electron density of the entire thiazole ring system. Replacing it with an electron-donating group, such as an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, would drastically alter the molecule's properties and likely its binding mode and activity. Generally, electron-withdrawing groups at the C5 position of thiazoles are common in compounds targeting kinases and other enzymes.
Identification of Key Pharmacophoric Features for Specific Biological Targets
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups (features) necessary for biological activity. researchgate.netresearchgate.net For the this compound scaffold, key pharmacophoric features can be inferred from its structure and comparison with other active thiazole derivatives.
The probable key features include:
Hydrogen Bond Donor: The amide N-H group is a crucial hydrogen bond donor.
Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor.
Hydrogen Bond Acceptor/Dipole Feature: The C5-cyano group provides another key hydrogen bond acceptor site and contributes to the molecule's dipole moment.
Aromatic/Heterocyclic Ring: The thiazole ring itself serves as a central hydrophobic and aromatic feature, capable of engaging in π-π stacking or other hydrophobic interactions. The nitrogen and sulfur heteroatoms can also act as weak hydrogen bond acceptors.
In a study of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives as urease inhibitors, molecular docking revealed that the acetamide group was critical for activity. researchgate.net Specifically, the amide N-H and carbonyl oxygen formed hydrogen bonds with key residues in the enzyme's active site. The thiazole nitrogen also participated in hydrogen bonding. Although this was a benzothiazole (B30560) (a fused ring system), the binding mode highlights the conserved importance of the acetamide and thiazole heteroatoms as key pharmacophoric features.
| Pharmacophoric Feature | Structural Moiety | Role in Binding |
| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor residues (e.g., Asp, Glu, backbone C=O) |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with donor residues (e.g., Arg, Lys, backbone N-H) |
| Hydrogen Bond Acceptor | C5-Cyano Nitrogen | Interaction with donor residues |
| Heterocyclic Core | Thiazole Ring | Hydrophobic interactions, π-stacking, potential H-bonding via N/S |
Correlations Between Structural Variations and Modulated Efficacy or Selectivity
Correlating specific structural changes to observed changes in efficacy (potency) and selectivity is the ultimate goal of SAR studies.
Efficacy: As noted in antiproliferative dasatinib analogues, modifying the N-acyl group can significantly impact efficacy. The transition from a larger pyrimidin-4-ylamino group to a smaller acetyl group led to a reduction in activity, demonstrating that for certain kinases, the acetamide alone is not sufficient for high potency and requires additional bulky, interactive moieties. researchgate.net
In the context of insecticidal thiazole derivatives, the addition of complex heterocyclic systems to the core structure dramatically increased efficacy. acs.org For example, the most potent compounds had LC₅₀ values as low as 49.04 ppm, while other derivatives were significantly less active. This demonstrates a strong positive correlation between the presence of specific extended ring systems and insecticidal efficacy.
Selectivity: Selectivity is often achieved by exploiting subtle differences in the binding sites of related biological targets. For a series of 2-(benzothiazolylthio)acetamide derivatives, modifications to the benzene (B151609) ring of the benzothiazole and a piperidine (B6355638) side chain led to potent compounds with over 800-fold selectivity for the CCR3 receptor over the closely related CCR1 receptor. nih.gov This illustrates how substitutions on the ring system can fine-tune interactions to achieve high selectivity. For the this compound core, introducing substituents at the C4 position or on an aryl ring attached to the acetamide moiety would be primary strategies to probe for and engineer selectivity between different targets (e.g., different kinase isoforms).
The table below summarizes findings from related compound series that illustrate these correlations.
| Compound Series | Structural Variation | Observed Effect | Reference |
| Dasatinib Analogues | Replacement of pyrimidin-4-ylamino with acetyl | Reduced antiproliferative efficacy | researchgate.net |
| CCR3 Antagonists | Substitutions on benzothiazole and piperidine rings | Increased potency and >800-fold selectivity over CCR1 | nih.gov |
| Insecticidal Thiazoles | Addition of specific heterocyclic systems (e.g., pyrazole) | Dramatically increased insecticidal efficacy | acs.org |
Mechanistic Insights into Biological Action
Molecular Interactions with Cellular Targets
DNA Binding and Cleavage Mechanisms
Thiazole-containing compounds have demonstrated the ability to interact with DNA, a key cellular target. Studies on derivatives of 2-cyano-N-(thiazol-2-yl)acetamide reveal specific mechanisms of DNA binding and cleavage. For instance, a series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives, synthesized from a 2-cyano-N-(thiazol-2-yl)acetamide precursor, have been investigated for their nuclease activity against pBR322 plasmid DNA. nih.gov These compounds initially show weak DNA cleavage ability. nih.gov However, their nuclease activity is dramatically enhanced upon irradiation with UV light at 365 nm. nih.gov
The mechanism of this photo-induced cleavage involves the transformation of the supercoiled form of the plasmid DNA (Form I) to the nicked circular form (Form II), indicating a break in one of the DNA strands. nih.gov This process is mediated by the generation of reactive oxygen species, specifically singlet oxygen and superoxide (B77818) free radicals. nih.gov The efficiency of cleavage is influenced by the substituents on the acrylamide (B121943) moiety; derivatives with heterocyclic groups like thienyl and pyridyl moieties exhibit the highest nuclease activity. nih.gov
Furthermore, the thiazole (B1198619) moiety itself can play a role in noncovalent DNA binding. In the complex natural product leinamycin, the Z,E-5-(thiazol-4-yl)-penta-2,4-dienone portion of the molecule is believed to function as an atypical DNA intercalator. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to structural distortions such as unwinding and lengthening of the DNA strand, which can interfere with replication and transcription. researchgate.netsciepub.com This suggests that the planar thiazole ring system in N-(5-cyano-1,3-thiazol-2-yl)acetamide could potentially facilitate similar noncovalent interactions, positioning the molecule for subsequent covalent modification or cleavage events.
Protein Binding and Functional Modulation
In addition to DNA, proteins are major cellular targets for thiazole derivatives. The binding of these compounds to proteins can lead to significant modulation of their biological functions.
Studies on 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives have shown their ability to bind to bovine serum albumin (BSA), a model carrier protein. This binding was investigated using spectroscopic techniques, which revealed good binding affinity, indicating that such compounds can be transported and distributed in biological systems. nih.gov
More specific and functionally significant interactions have been observed with receptors and enzymes. For example, a class of N-(thiazol-2-yl)-benzamide analogs has been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org One potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a negative allosteric modulator of the ZAC receptor. semanticscholar.org This means it binds to a site on the receptor that is different from the agonist (zinc) binding site. This binding does not activate the receptor but instead reduces its response to the agonist. The interaction appears to target the transmembrane and/or intracellular domains of the receptor, demonstrating state-dependent inhibition. semanticscholar.org
In another example, a series of 5-aminothiazole-based ligands were found to be potent modulators of prolyl oligopeptidase (PREP). nih.gov These compounds bind to a newly identified ligand-binding site on PREP, which is distinct from its catalytic active site. This interaction selectively modulates the protein-protein interaction (PPI)-mediated functions of PREP, such as its effect on α-synuclein dimerization, while only weakly inhibiting its proteolytic activity. nih.gov This highlights a sophisticated mechanism of functional modulation where the enzymatic function is spared while other biological roles are altered.
Cellular Pathway Perturbation Studies
The interaction of thiazole-containing compounds with cellular targets like DNA and proteins can lead to the perturbation of critical cellular pathways, such as those controlling cell survival and death. A key pathway often targeted by potential anticancer agents is apoptosis, or programmed cell death.
Research into a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which are structurally related to the thiazole acetamides, has shown their ability to induce apoptosis in cancer cells. nih.gov These compounds were evaluated against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. nih.gov The investigation revealed that their pro-apoptotic activity is mediated through the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. nih.gov Specifically, certain derivatives were shown to significantly enhance the activity of caspase-3 and caspase-9 in MCF7 breast cancer cells, indicating that they trigger the intrinsic pathway of apoptosis. nih.gov
Investigation of Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a significant mechanism underlying the biological activity of many compounds. ROS, such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
As mentioned previously, the potent DNA cleavage activity of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives is directly linked to their ability to generate ROS upon photo-irradiation. nih.gov The study demonstrated that these derivatives, particularly those incorporating thienyl and pyridyl moieties, efficiently degrade plasmid DNA through the production of singlet oxygen and superoxide free radicals. nih.gov This photo-activated generation of ROS makes such compounds potential candidates for photodynamic therapy, where a drug is activated by light to produce cytotoxic species in a targeted manner.
The general principle of ROS generation by aromatic compounds can involve redox-cycling. For instance, phenoxyl radicals, which can be formed from the metabolism of phenolic compounds, can react with thiols like glutathione. nih.gov This reaction can reduce the radical back to its phenol (B47542) form while generating thiyl radicals and, importantly, superoxide radicals. nih.gov This redox cycle can continuously produce ROS, leading to oxidative stress and damage to nearby biomolecules like DNA. nih.gov
Understanding Molecular Recognition Events at Enzyme and Receptor Active Sites
The specificity and potency of a drug are determined by the precise molecular recognition events that occur between the compound and the active or allosteric site of its target enzyme or receptor. Studies on various thiazole-based compounds have provided detailed insights into these recognition phenomena.
The investigation of N-(thiazol-2-yl)-benzamide analogs as ZAC receptor antagonists revealed that they act as selective, noncompetitive, negative allosteric modulators. semanticscholar.org This indicates that the binding site is topographically distinct from the orthosteric site where the endogenous agonist (Zn²⁺) binds. The slow onset of the channel block by these compounds further suggests a state-dependent binding mechanism, where the antagonist may prefer to bind to a specific conformational state of the receptor (e.g., open, closed, or desensitized). semanticscholar.org
Similarly, the discovery that 5-aminothiazoles modulate prolyl oligopeptidase (PREP) by binding to a novel site, rather than its catalytic triad, represents a significant finding in molecular recognition. nih.gov This interaction allows for the fine-tuning of the enzyme's function, specifically disrupting its ability to engage in protein-protein interactions without abolishing its enzymatic activity. This type of selective modulation is a highly sought-after goal in modern drug design. nih.gov
Furthermore, computational studies, such as in silico molecular docking, are often employed to predict and understand these interactions. A hybrid molecule containing pyrazolone, thiadiazole, and acetamide (B32628) moieties was evaluated through docking studies as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. mdpi.com Such studies help to visualize the binding pose, identify key interactions (like hydrogen bonds and hydrophobic contacts), and guide the optimization of lead compounds for enhanced affinity and selectivity.
Data Tables
Table 1: DNA and Protein Binding Parameters for 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Derivatives. nih.gov
| Compound | Moiety | CT-DNA Binding Constant (Kb) (M-1) | BSA Binding Constant (Ka) (M-1) |
|---|---|---|---|
| 3b | Thienyl | 6.68 x 104 | 1.83 x 104 |
Table 2: Inhibitory Potency of N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC). semanticscholar.org
| Compound | Name/Description | IC50 (µM) |
|---|---|---|
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 2.9 |
| 2b | Analog with 4-(tert-butyl)thiazol-2-yl moiety | 1.3 |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1.2 |
Computational Chemistry and in Silico Approaches in Research
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used for virtual screening and to understand the binding mechanism of a ligand to its protein target.
Despite the common application of this method to various thiazole-containing compounds to explore their potential as therapeutic agents, dedicated molecular docking studies for N-(5-cyano-1,3-thiazol-2-yl)acetamide are not available in the current body of scientific literature. Consequently, there are no published data on its potential biological targets or its specific binding modes with any identified receptors.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals (e.g., HOMO and LUMO), and reactivity descriptors of a molecule. These calculations provide fundamental insights into a compound's stability, reactivity, and potential interaction mechanisms.
A thorough review of published research indicates that no specific quantum chemical calculations have been reported for this compound. Therefore, data regarding its electronic properties, such as orbital energies, electron density distribution, and molecular electrostatic potential, are not available.
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and the dynamics of its interactions with biological targets in a simulated physiological environment.
There are no published studies that have utilized molecular dynamics simulations to analyze the conformational landscape or the interaction dynamics of this compound. As a result, information on its dynamic behavior and the stability of its potential interactions with any biological macromolecules is currently unavailable.
De Novo Design Strategies for Novel Analogues
De novo design is a computational strategy used to design novel molecules with desired pharmacological properties from scratch, often starting from a known scaffold. This approach is instrumental in the generation of new chemical entities with potentially improved activity and selectivity.
There is no evidence in the scientific literature of de novo design strategies being employed to create novel analogues based on the this compound scaffold. Research in this area appears to be unexplored.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research should focus on "green chemistry" principles to streamline the synthesis process. nih.gov This includes the exploration of:
Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. nih.gov
Green Solvents and Catalysts: Replacing hazardous solvents with water or bio-based alternatives, and employing reusable, non-toxic catalysts can drastically improve the sustainability of the synthesis. nih.gov
One-pot, Multi-component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can enhance efficiency and reduce waste. analis.com.my
These advanced methodologies will not only make the production of N-(5-cyano-1,3-thiazol-2-yl)acetamide more cost-effective and scalable but also align with the growing demand for sustainable practices in the pharmaceutical industry.
Design and Synthesis of Advanced Derivatized this compound Analogues with Improved Selectivity and Potency
The core structure of this compound offers a versatile scaffold for the design and synthesis of a diverse library of analogues with potentially enhanced biological activities. By systematically modifying different parts of the molecule, researchers can fine-tune its properties to achieve greater selectivity and potency for specific biological targets.
Key areas for derivatization include:
Modification of the Acetamido Group: Introducing different substituents on the acetyl moiety can influence the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with its target.
Functionalization of the Thiazole (B1198619) Ring: While the cyano group at the 5-position is a key feature, further substitution on the thiazole ring could modulate electronic properties and target binding.
Introduction of Diverse Moieties: Appending various chemical groups, such as aromatic rings, heterocyclic systems, or aliphatic chains, to the core structure can lead to novel compounds with unique pharmacological profiles.
The synthesis of these advanced analogues will be guided by structure-activity relationship (SAR) studies, where the biological activity of each new compound is correlated with its chemical structure to identify key features responsible for its therapeutic effects.
Deeper Elucidation of Molecular Mechanisms of Action Using Advanced Biophysical and Biochemical Techniques
A critical area of future research will be to unravel the precise molecular mechanisms by which this compound and its analogues exert their biological effects. This will require the application of a suite of advanced biophysical and biochemical techniques to identify and characterize the molecular targets of these compounds.
Table 1: Advanced Techniques for Mechanistic Elucidation
| Technique | Application |
| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target protein, revealing detailed molecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study the dynamics of the compound-target interaction in solution and map the binding site. |
| Surface Plasmon Resonance (SPR) | To measure the kinetics and affinity of the binding between the compound and its target in real-time. |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of the binding interaction, providing insights into the driving forces of binding. |
| Enzyme Inhibition Assays | To quantify the inhibitory potency of the compound against specific enzymes and determine the mode of inhibition. mdpi.com |
| Cell-based Assays | To assess the compound's effect on cellular pathways and functions, such as cell proliferation, apoptosis, and signaling cascades. tandfonline.compurkh.com |
By employing these techniques, researchers can gain a detailed understanding of how these compounds interact with their biological targets at the molecular level, which is crucial for rational drug design and optimization.
Integration of Multi-omics Data for a Systems-Level Understanding of Biological Effects
To gain a holistic understanding of the biological effects of this compound, future research should integrate data from various "-omics" technologies. This systems biology approach can reveal the broader impact of the compound on cellular networks and pathways, moving beyond the study of a single target.
Table 2: Multi-omics Approaches
| Omics Technology | Information Provided |
| Genomics | Identifies genetic factors that may influence sensitivity or resistance to the compound. |
| Transcriptomics | Measures changes in gene expression in response to compound treatment, revealing affected cellular pathways. |
| Proteomics | Analyzes changes in protein expression and post-translational modifications, identifying direct and indirect targets. |
| Metabolomics | Studies changes in the cellular metabolome, providing insights into the compound's impact on metabolic pathways. |
By integrating these large-scale datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and predict potential off-target effects.
Exploration of New Biological Targets and Pathways
The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com This suggests that this compound and its analogues may interact with a variety of biological targets and pathways.
Future research should aim to identify novel therapeutic applications for this class of compounds by screening them against a broad range of biological targets. Potential areas of exploration include:
Kinase Inhibition: Many thiazole-containing compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. tandfonline.combenthamdirect.comnih.govrsc.org
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various other enzymes involved in disease pathogenesis. mdpi.com
Receptor Modulation: Exploring the interaction of these compounds with G-protein coupled receptors (GPCRs) and other cell surface receptors could uncover new therapeutic avenues.
Antimicrobial Targets: Given the known antimicrobial activity of many thiazole derivatives, investigating their effects on essential bacterial or fungal enzymes and pathways is a promising direction. nih.gov
High-throughput screening campaigns and computational approaches such as molecular docking can be employed to identify promising new biological targets for this compound and its derivatives.
Strategies for Overcoming Resistance Mechanisms in Antimicrobial and Anticancer Applications
A major challenge in the treatment of infectious diseases and cancer is the development of drug resistance. Thiazole-containing compounds have been investigated as potential agents to overcome these resistance mechanisms. nih.govacs.org
Future research on this compound should focus on:
Identifying and Targeting Resistance Mechanisms: Investigating whether these compounds can inhibit efflux pumps, which actively transport drugs out of cells, or interfere with other mechanisms that lead to drug resistance. nih.gov
Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing antimicrobial or anticancer drugs to enhance their efficacy and overcome resistance.
Development of Novel Derivatives: Designing new analogues that are less susceptible to known resistance mechanisms.
By addressing the challenge of drug resistance, researchers can unlock the full therapeutic potential of this class of compounds in treating a wide range of diseases.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. acs.org These powerful computational tools can be applied to accelerate the design and optimization of this compound derivatives.
Future applications of AI and ML in this area include:
Predictive Modeling: Developing ML models to predict the biological activity, pharmacokinetic properties, and potential toxicity of new analogues based on their chemical structure. This can help prioritize the synthesis of the most promising compounds.
De Novo Drug Design: Using generative AI models to design novel molecular structures with desired properties, expanding the chemical space of potential drug candidates.
Virtual Screening: Employing AI-powered virtual screening techniques to rapidly screen large compound libraries against specific biological targets, identifying potential hits for further investigation.
The integration of AI and ML into the research and development pipeline for this compound will undoubtedly accelerate the discovery of new and effective therapeutic agents.
Q & A
Q. Q1: What are the optimal synthetic routes for N-(5-cyano-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized to improve yield and purity?
A: The synthesis of thiazole-acetamide derivatives typically involves cyclization of thioamides or acylation of thiazole intermediates. Key parameters include:
- Temperature control : Excessive heat may lead to decomposition of the cyano group. Reactions are often conducted at 60–80°C in aprotic solvents like DMF or THF .
- Solvent selection : Polar solvents enhance nucleophilicity during acylation, but may compete with reactive intermediates. Dichloromethane or ethyl acetate are preferred for stepwise functionalization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. LC-MS and TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate) monitor reaction progress .
Q. Q2: Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
A:
- NMR : The thiazole proton (C2-H) resonates at δ 7.2–7.5 ppm (¹H NMR), while the acetamide carbonyl appears at δ 168–170 ppm (¹³C NMR). The cyano group’s electron-withdrawing effect deshields adjacent protons .
- IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 208.3 (calculated for C₆H₅N₃OS). Fragmentation patterns include loss of acetamide (–59 Da) .
Advanced Research Questions
Q. Q3: How can crystallographic data resolve contradictions in reported bioactivity for this compound derivatives?
A: Discrepancies in biological activity (e.g., COX inhibition vs. antimicrobial effects) may arise from conformational flexibility or polymorphism.
- Single-crystal X-ray diffraction (SHELX refinement) reveals precise bond angles and torsional strains. For example, a planar thiazole ring enhances π-stacking with aromatic residues in enzyme active sites, while non-planar conformations reduce binding .
- Docking studies : Compare ligand poses in COX-1 (PDB: 1EQG) vs. COX-2 (PDB: 5KIR) to explain selectivity. Hydrophobic interactions with Leu352 in COX-2 are critical for anti-inflammatory activity .
Q. Q4: What strategies mitigate low aqueous solubility of this compound in pharmacological assays?
A:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen, which hydrolyze in vivo to release the active compound .
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) improves bioavailability in cell-based assays .
Q. Q5: How do electronic effects of the cyano group influence the reactivity of this compound in nucleophilic substitutions?
A: The cyano group’s strong electron-withdrawing nature activates the thiazole ring toward nucleophilic attack at C4 or C5 positions.
- Hammett analysis : σₚ values (σₚ = +1.00 for –CN) correlate with rate acceleration in SNAr reactions. For example, substitution with piperidine occurs 10× faster at C5 compared to non-cyano analogs .
- DFT calculations : The LUMO of the thiazole ring is lowered by –CN, increasing susceptibility to nucleophiles like amines or thiols .
Methodological Challenges and Solutions
Q. Q6: How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?
A:
Validate force fields : Use OPLS4 or CHARMM36m parameters for MD simulations, as older force fields (e.g., AMBER99) poorly model cyano-thiazole interactions .
Experimental controls : Include reference inhibitors (e.g., indomethacin for COX assays) to confirm assay conditions.
SAR analysis : Systematically modify substituents (e.g., replace –CN with –CF₃) to isolate electronic vs. steric effects .
Q. Q7: What are the best practices for analyzing metabolic stability of this compound in hepatic microsomes?
A:
- Incubation conditions : Use human liver microsomes (0.5 mg/mL protein) with NADPH (1 mM) in PBS (pH 7.4) at 37°C.
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes. Cyano groups are metabolically stable, but acetamide hydrolysis may occur (t₁/₂ > 120 min in most cases) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
